![molecular formula C11H10ClNO4 B14863666 Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B14863666.png)
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
Description
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]oxazolone core substituted with a chlorine atom at position 5 and an ethyl acetate group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 235.66 g/mol (inferred from analogs in and ). Its benzo[d]oxazolone scaffold is known for bioactivity, particularly in enzyme inhibition and antimicrobial applications .
Properties
Molecular Formula |
C11H10ClNO4 |
---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C11H10ClNO4/c1-2-16-10(14)6-13-8-5-7(12)3-4-9(8)17-11(13)15/h3-5H,2,6H2,1H3 |
InChI Key |
ZSOLENFRYFPLIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate typically involves the reaction of 5-chloro-2-aminobenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the chloro group or modifications on the ethyl acetate moiety .
Scientific Research Applications
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
- Structure : Replaces chlorine with a methyl group at position 4.
- Properties :
- Molecular weight : 235.24 g/mol (vs. 235.66 g/mol for the chloro derivative) .
- Electronic effects : Methyl is electron-donating, reducing electrophilicity compared to the electron-withdrawing chlorine. This may decrease reactivity in nucleophilic substitutions but enhance metabolic stability.
- Biological activity : Methyl-substituted analogs are often explored for antitumor and anti-inflammatory roles due to improved lipophilicity .
Ethyl 5-chloro-2-oxo-3(2H)-benzothiazoleacetate
- Structure : Replaces the oxazolone oxygen with sulfur (benzothiazole).
- Properties: Molecular weight: 271.72 g/mol . Toxicity: Hazard statements (H302, H361) indicate higher toxicity compared to benzoxazole analogs .
Functional Group Modifications
Hydrazide Derivatives
- Example : 2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide ().
- Synthesis : Refluxing the ester with hydrazine hydrate (85%) yields hydrazides, crucial precursors for Schiff bases and heterocycles.
- Bioactivity : Hydrazide derivatives exhibit MAO-B inhibition (45–94% at 10⁻³ M) , suggesting enhanced CNS activity compared to ester derivatives.
Thioxo and Propanoate Derivatives
- Example: Ethyl 3-(6-chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate ().
- Chain elongation: Propanoate esters (vs. acetate) enhance lipophilicity (logP), correlating with higher membrane permeability .
Heterocyclic Core Modifications
Oxadiazole Derivatives
Thiazolidinone Derivatives
- Example : N'-arylidene-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide ().
- Bioactivity: Thiazolidinone moieties confer antidiabetic and antimicrobial properties via hydrogen bonding and enzyme inhibition .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate, with the CAS number 29176-91-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 241.66 g/mol. The compound features a chloro-substituted benzoxazole ring, which is significant for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathways can vary, but they generally include:
- Formation of the Benzoxazole Ring : This involves cyclization reactions that introduce the oxazole functionality.
- Acetylation : The introduction of the ethyl acetate moiety is achieved through acylation reactions.
Antimicrobial Properties
Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
-
Findings :
- IC50 values ranged from 10 to 30 µM, indicating potential as a chemotherapeutic agent.
The proposed mechanism of action for this compound includes:
- Inhibition of topoisomerases, which are crucial for DNA replication.
- Induction of oxidative stress leading to cell death.
Case Studies and Research Findings
Several studies have highlighted the biological significance of benzoxazole derivatives:
-
Study on Antimalarial Activity : A related compound demonstrated potent antimalarial effects against Plasmodium falciparum, suggesting a possible lead for further development in treating malaria.
- In vitro Results : The compound showed an IC50 value of approximately 5 µM against resistant strains.
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective properties in models of neurodegeneration, indicating potential in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure involves:
Alkylation : Reacting 5-chloro-2-hydroxybenzoxazolone with ethyl chloroacetate in anhydrous DMF using K₂CO₃ as a base at 60°C for 2 hours (yield: ~64–73%) .
Purification : Flash column chromatography with dichloromethane/methanol (9.5:0.5) to isolate the product.
- Key Variables : Solvent polarity (DMF enhances nucleophilicity), temperature (60°C optimizes reaction kinetics), and stoichiometric ratios (excess alkylating agent improves yield).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.42–6.82 (multiplet for substituted benzoxazolone), with ester carbonyls at ~169.8 ppm in ¹³C NMR .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., C₁₂H₁₃ClNO₃S⁺: calcd. 286.0299, observed 286.0294) .
- Elemental Analysis : Validate purity (e.g., C: 58.47% vs. calcd. 58.80%) .
- Discrepancy Resolution : Cross-check with alternative solvents (e.g., D₂O vs. CDCl₃ for NMR) and recalibrate instrumentation.
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound targeting MAO-B inhibition?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the 5-chloro position (e.g., bromo, tert-butyl) to assess steric/electronic effects on MAO-B binding .
- Biological Assay : Test inhibition at 10⁻³ M concentrations using recombinant hMAO isoforms. For example, derivatives with bulky groups (tert-butyl) show 94% MAO-B inhibition vs. 45% for MAO-A .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with FAD cofactor) .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ (0.03 mmol) for Suzuki-Miyaura couplings with arylboronic acids, as it reduces side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while H₂O (1 mL) enhances boronic acid solubility .
- Workup Adjustments : Extract with ethyl acetate (3 × 15 mL) to recover unreacted starting material .
Q. How do researchers reconcile contradictory biological activity data across studies (e.g., MAO-B vs. immunoproteasome inhibition)?
- Methodological Answer :
- Assay Validation : Confirm enzyme source (e.g., recombinant vs. tissue-derived MAO-B) and substrate specificity (e.g., kynurenine for immunoproteasome) .
- Dose-Response Analysis : Compare IC₅₀ values; MAO-B inhibition is dose-dependent (e.g., 45–94% at 10⁻³ M) , while immunoproteasome inhibition may require lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.